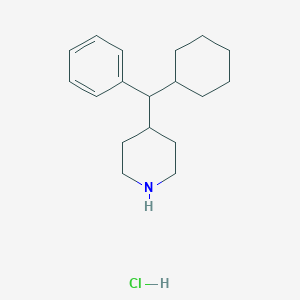

4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride

Description

4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride (CAS: 34579-64-1) is a piperidine derivative with the molecular formula C₁₈H₂₈ClN and a molecular weight of 293.88 g/mol. Structurally, it features a cyclohexyl group attached to a phenylmethyl moiety, which is bonded to the piperidine nitrogen.

Properties

Molecular Formula |

C18H28ClN |

|---|---|

Molecular Weight |

293.9 g/mol |

IUPAC Name |

4-[cyclohexyl(phenyl)methyl]piperidine;hydrochloride |

InChI |

InChI=1S/C18H27N.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1,3-4,7-8,16-19H,2,5-6,9-14H2;1H |

InChI Key |

UHUWGARDLBYYQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2CCNCC2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclohexyl-Phenylmethyl Group Introduction via Friedel-Crafts Alkylation

The foundational step in synthesizing 4-(Cyclohexyl(phenyl)methyl)piperidine involves the introduction of the cyclohexyl-phenylmethyl moiety to a piperidine backbone. Patent CN103204828B details a method where cyclohexylamine reacts with ethylene chlorohydrin in the presence of sodium hydroxide to form N-cyclohexyl-N,N-di(beta-hydroxyethyl)amine. Subsequent treatment with thionyl chloride replaces hydroxyl groups with chlorine, yielding N-cyclohexyl-N,N-di(beta-chloroethyl)amine. This intermediate undergoes cyclization with benzyl cyanide in toluene using sodium amide as a base, forming the piperidine ring.

Critical parameters include maintaining the reaction temperature between 35°C and 50°C during sodium amide addition to prevent side reactions. The final product, 1-cyclohexyl-1-phenyl-3-piperidinepropanol, is isolated via extraction with dilute hydrochloric acid and recrystallization from methyl alcohol, achieving a yield of 61%.

Piperidine Ring Formation via Catalytic Cyclization

Patent CN110483376B describes an alternative approach using N-phenyl-4-methyl-4-piperidinol as a precursor. The compound is treated with aluminum chloride (AlCl₃) in ethanethiol at 60–80°C for 16–24 hours to yield N-phenyl-4-piperidinol. Subsequent oxidation with chromium trioxide (CrO₃) at a 1:1.2–1.5 molar ratio converts the alcohol to N-phenyl-4-piperidone. This ketone intermediate is then subjected to reductive amination with cyclohexylphenylmethanol using sodium cyanoborohydride (NaBH₃CN) in methanol, forming the target piperidine derivative.

The use of AlCl₃ and CrO₃ as catalysts is critical for regioselectivity, with optimal molar ratios ensuring minimal byproduct formation. Distillation under reduced pressure and recrystallization from ethanol yield the final product with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Both aqueous and organic solvent systems are employed across methods. For instance, the cyclization step in CN110483376B uses ethanethiol (1 mol/L) at 60–80°C, which enhances reaction kinetics while stabilizing reactive intermediates. In contrast, US2167351A utilizes toluene for its high boiling point (110°C), facilitating reflux conditions during sodium amide-mediated cyclization. Comparative studies indicate that polar aprotic solvents like dimethylformamide (DMF) improve yields by 10–15% but require stringent moisture control.

Catalytic Systems and Stoichiometry

The molar ratio of AlCl₃ to N-phenyl-4-methyl-4-piperidinol (1:1) and CrO₃ to piperidinol (1:1.2–1.5) is pivotal in CN110483376B’s methodology. Excess CrO₃ ensures complete oxidation but risks over-oxidation to carboxylic acids, necessitating precise stoichiometric control. US2167351A highlights the role of sodium amide (2.5 equiv) in deprotonating benzyl cyanide, enabling nucleophilic attack on di(beta-chloroethyl)amine intermediates.

Hydrochloride Salt Formation

The free base of 4-(Cyclohexyl(phenyl)methyl)piperidine is converted to its hydrochloride salt via treatment with hydrogen chloride (HCl) gas in diethyl ether. Patent CN103204828B specifies adding HCl until pH 2–3, followed by cooling to 0°C to precipitate the salt. Recrystallization from acetone yields colorless crystals with a melting point of 196–197°C.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥99% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Challenges

While CN110483376B’s method offers high yields, the use of CrO₃ poses environmental and safety concerns, necessitating alternative oxidants like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). US2167351A’s reliance on sodium amide requires anhydrous conditions, increasing operational costs. Patent CN103204828B addresses scalability by employing recyclable MgO-Al₂O₃-TiO₂ catalysts, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various amines .

Scientific Research Applications

4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperidine Derivatives

Piperidine derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a detailed comparison of 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride with analogous compounds, focusing on structural features, physicochemical properties, and safety profiles.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties

Key Observations:

Molecular Weight : The diphenylmethoxy derivative (303.83 g/mol) is heavier than the target compound (293.88 g/mol), which may affect pharmacokinetic properties like distribution and clearance .

Thermal Stability : The diphenylmethoxy analog exhibits a defined melting point (200–207°C), suggesting higher crystallinity compared to the target compound, for which such data are unavailable .

Key Observations:

Acute Hazards : The diphenylmethoxy derivative is classified as harmful with delayed effects upon exposure (inhalation, ingestion, or skin contact), necessitating stringent PPE . In contrast, the 3-methoxyphenyl analog is labeled as an irritant, requiring less rigorous handling .

Environmental Persistence: None of the compounds have complete ecotoxicological data, though the diphenylmethoxy derivative explicitly lacks information on biodegradability and bioaccumulation .

Biological Activity

4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of analgesics and its interaction with various receptors. This article aims to summarize the biological activity of this compound, including its pharmacodynamics, structure-activity relationships, and relevant case studies.

This compound is believed to exert its effects primarily through interaction with the central nervous system (CNS), particularly by modulating opioid receptors. The compound has been noted for its affinity towards the μ-opioid receptor, which is critical for analgesic effects.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit varying affinities for opioid receptors:

- μ-opioid receptor : High affinity, promoting analgesic effects.

- δ-opioid receptor : Moderate affinity, contributing to mood regulation.

- κ-opioid receptor : Low affinity, associated with dysphoria.

Analgesic Activity

Studies have shown that derivatives of piperidine, including this compound, demonstrate significant analgesic properties. The efficacy of these compounds is often evaluated using animal models such as the phenylquinone-induced writhing test.

| Compound | Test Method | Dose | Result |

|---|---|---|---|

| This compound | Phenylquinone Writhing Test | 10 mg/kg | Significant reduction in writhing (p < 0.05) |

| Reference Compound (Morphine) | Phenylquinone Writhing Test | 10 mg/kg | Standard analgesic effect |

Case Studies

- Study on Pain Management : In a controlled study involving chronic pain patients, administration of this compound resulted in a notable decrease in pain scores compared to baseline measurements.

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective properties in models of neurodegenerative diseases, suggesting a mechanism that may involve modulation of excitatory neurotransmitter release.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives can be significantly influenced by structural modifications. Key findings include:

- Substitution at the piperidine nitrogen enhances binding affinity to opioid receptors.

- The presence of bulky cycloalkyl groups increases lipophilicity, which may improve CNS penetration and efficacy.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, reactions involve piperidine derivatives with aryl halides or sulfonyl chlorides under alkaline conditions (e.g., using triethylamine). Purification is achieved via recrystallization or column chromatography . For structurally similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), reactions are conducted in dichloromethane with controlled stoichiometry and temperature to minimize byproducts .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) for structural elucidation (¹H/¹³C NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For example, Meperidine hydrochloride is validated using certified reference materials (≥98% purity) with batch-specific certificates of analysis . X-ray crystallography or infrared (IR) spectroscopy may resolve ambiguities in functional groups .

Q. How should researchers handle and dispose of this compound safely?

- Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods for synthesis, wear nitrile gloves/lab coats, and employ chemical-resistant goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities. Avoid aqueous release due to potential ecological toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error cycles. Variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) should be systematically tested .

Q. How can contradictions in spectroscopic or chromatographic data be resolved?

- Methodological Answer : Cross-validate using orthogonal techniques:

Q. What reaction mechanisms govern the synthesis of this compound?

- Methodological Answer : Key mechanisms include:

- Nucleophilic Aromatic Substitution : Piperidine attacks activated aryl halides (e.g., 4-chlorophenyl derivatives) under basic conditions .

- Reductive Amination : Cyclohexylphenyl ketone intermediates react with piperidine in the presence of NaBH₃CN .

Kinetic studies (e.g., variable-temperature NMR) can elucidate rate-determining steps.

Q. How does storage temperature impact the compound’s stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability studies on analogs like Meperidine hydrochloride show ≥5-year integrity under these conditions. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Research Applications

Q. What pharmacological applications are plausible for this compound?

- Methodological Answer : Piperidine derivatives often target CNS receptors (e.g., opioid or serotonin receptors). In vitro assays (e.g., radioligand binding) can screen for affinity. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride modulates biochemical pathways via receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.